6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H5BrF2N2O2 and its molecular weight is 291.052. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory effects, anticancer activity, and structure-activity relationships (SARs).
- Chemical Formula : C₉H₅BrF₂N₂O₂
- Molecular Weight : 291.049 g/mol
- Melting Point : 226–228 °C
- CAS Number : 2451256-52-1
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives. In particular, compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
6-Bromo derivative | 19.45 ± 0.07 | 23.8 ± 0.20 |
Celecoxib (control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
The above table illustrates that while the compound shows a moderate inhibition of COX enzymes compared to the standard drug celecoxib, it still holds promise for further development as an anti-inflammatory agent .
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively studied. For example, compounds related to this compound have demonstrated potent inhibitory effects on various cancer cell lines.
Cell Line | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
---|---|---|---|
MDA-MB-231 (TNBC) | 0.126 | 5-Fluorouracil | 17.02 |
MCF-7 | 27.13 | Staurosporine | - |
In studies involving breast cancer cell lines such as MDA-MB-231 and MCF-7, the compound showed a notable ability to inhibit proliferation, suggesting a potential role in cancer therapy .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications at specific positions on the imidazo ring can enhance efficacy and selectivity.
Key Findings:
- Substituent Effects : The presence of electron-withdrawing groups at specific positions increases potency against COX enzymes and enhances anticancer activity.
- Fluorine Substitution : The difluoromethyl group significantly influences both solubility and interaction with biological targets.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Inflammation Models : A study using carrageenan-induced paw edema in rats showed that derivatives exhibited anti-inflammatory effects comparable to indomethacin, with ED50 values indicating strong efficacy .
- Cancer Metastasis Inhibition : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with related compounds resulted in significant inhibition of lung metastasis compared to known inhibitors .
Propriétés
IUPAC Name |
6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2N2O2/c10-4-1-2-5-13-6(8(11)12)7(9(15)16)14(5)3-4/h1-3,8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVRJLAZXJECEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Br)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.